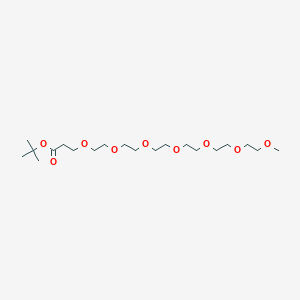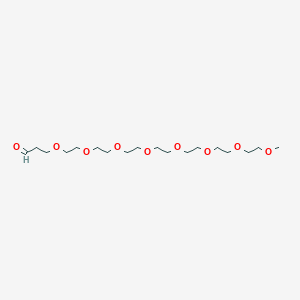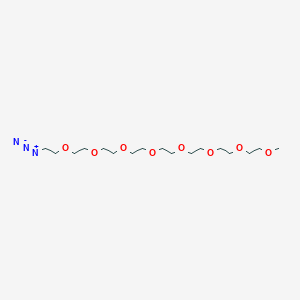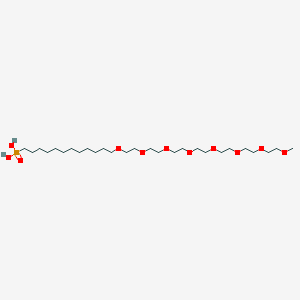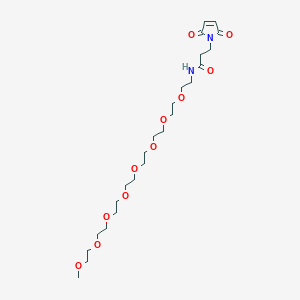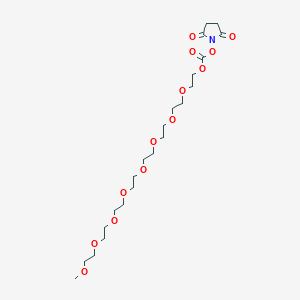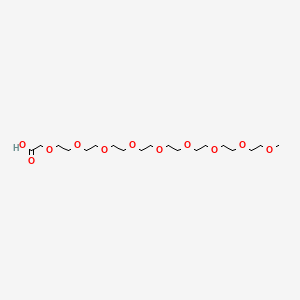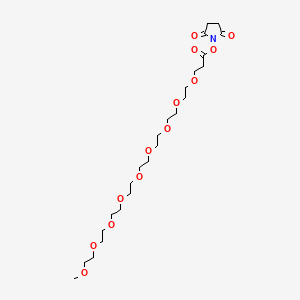
Jak/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak/hdac-IN-1, also known as HDAC/JAK/BRD4-IN-1, is a potent triple inhibitor of HDAC, JAK, and BRD4 . It has been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, demonstrating anticancer activity .
Molecular Structure Analysis
This compound has a molecular weight of 448.52 and a formula of C24H28N6O3 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 448.52 and a formula of C24H28N6O3 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Behandlung von soliden Tumoren
Histon-Deacetylase (HDAC) dient als ein kritischer molekularer Regulator in der Pathobiologie verschiedener Malignome und hat Aufmerksamkeit als ein praktikables Ziel für therapeutische Interventionen erlangt {svg_1}. HDAC-Inhibitoren (HDACis), wie Jak/hdac-IN-1, wurden entwickelt, um HDACs anzugreifen. Viele präklinische Studien haben die Antitumorwirkungen von HDACis schlüssig nachgewiesen, sowohl bei Monotherapie als auch in Kombinationsbehandlungen {svg_2}.
Korrektur von Ungleichgewichten in Tumoren
HDACis können die Ungleichgewichte zwischen HDAC und Histon-Acetyltransferase (HAT) umfassend korrigieren, die durch eine HDAC-Überproduktion induziert werden {svg_3}. Diese strategische Hemmung der HDAC-Aktivität ist vielversprechend, um die Proliferation und Differenzierung neoplastischer Zellen einzuschränken, die Apoptose von Tumorzellen einzuleiten und die tumorassoziierte Angiogenese zu schwächen {svg_4}.
Behandlung von multiplem Myelom
HDACis sind eine bedeutende Kategorie von Arzneimitteln, die in den letzten zwei Jahrzehnten entwickelt wurden, um multiples Myelom zu behandeln {svg_5}. Bei multiplem Myelom hat die Hemmung der Histon-Deacetylase viele nachgeschaltete Folgen, darunter die Unterdrückung der NF-κB-Signalgebung und HSP90, die Hochregulation von Zellzyklusregulatoren (p21, p53) und die Herunterregulation von antiapoptotischen Proteinen einschließlich Bcl-2 {svg_6}.
Verbesserung der normalen Immunfunktion
HDAC-Inhibitoren verbessern die normale Immunfunktion, wodurch die Proliferation maligner Plasmazellen verringert und die Autophagie gefördert wird {svg_7}. Die verschiedenen biologischen Wirkungen der Hemmung der Histon-Deacetylase haben eine kombinierte oder zusätzliche Wirkung, wenn sie zusammen mit anderen Chemotherapeutika und zielgerichteten Medikamenten gegen multiples Myelom eingesetzt werden {svg_8}.
Verringerung der Resistenz gegen die Behandlung
Die verschiedenen biologischen Wirkungen der Hemmung der Histon-Deacetylase haben eine kombinierte oder zusätzliche Wirkung, wenn sie zusammen mit anderen Chemotherapeutika und zielgerichteten Medikamenten gegen multiples Myelom eingesetzt werden {svg_9}. Dies trägt dazu bei, die Resistenz gegen die Behandlung zu verringern {svg_10}.
Potenzielle zukünftige Verwendungen in der Behandlung
Trotz der Herausforderungen werden die Fortschritte in der HDACi-Forschung und die Verbesserungen bei Kombinationstherapien den Weg ebnen oder zu einer breiten und hoffnungsvollen Zukunft in der Behandlung von soliden Tumoren führen {svg_11}. Dieser Review bietet eine umfassende Bewertung der klinischen Wirksamkeit und Sicherheitsdaten in Bezug auf die derzeit zugelassenen Histon-Deacetylase-Inhibitoren sowie eine Erklärung der entscheidenden Funktion der Histon-Deacetylase beim multiplen Myelom und der Eigenschaften der verschiedenen Histon-Deacetylase-Inhibitoren {svg_12}.
Wirkmechanismus
Target of Action
Jak/hdac-IN-1 primarily targets two types of enzymes: Janus kinases (JAKs) and histone deacetylases (HDACs) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which plays a key role in processes such as immunity, cell division, cell death, and tumor formation . On the other hand, inhibition of HDACs leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .
Biochemical Pathways
The inhibition of JAKs and HDACs by this compound affects several biochemical pathways. For instance, HDAC inhibition can lead to the suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 . Furthermore, HDAC inhibitors have been reported to have a variety of direct and indirect oxidative effects on cellular DNA .
Pharmacokinetics
Like other hdac inhibitors, this compound is likely to be absorbed into the body, distributed to its target sites, metabolized, and eventually excreted .
Result of Action
The inhibition of JAKs and HDACs by this compound has several molecular and cellular effects. It can curtail the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis . Furthermore, HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of HDAC inhibitors can be affected by factors such as toxicological side effects, tumor heterogeneity, and unexpected off-target effects . Understanding these factors is essential for developing more effective and precise therapies .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Jak/hdac-IN-1 interacts with several enzymes and proteins within the cell. It primarily targets JAKs, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits HDACs, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting JAK, this compound disrupts the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune response . The inhibition of HDACs by this compound affects the structure of chromatin and the accessibility of transcription factors to the DNA, thereby influencing gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of JAK and HDAC, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of STAT proteins in the JAK-STAT pathway and alters the acetylation status of histones . These changes can lead to alterations in gene expression, affecting the production of proteins involved in cell growth, survival, and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s inhibitory effects on JAK and HDAC are reversible . Over time, this compound can be metabolized and cleared from the cells, leading to the recovery of JAK and HDAC activity. The long-term effects of this compound on cellular function, such as changes in gene expression profiles or cellular metabolism, may persist even after the drug has been cleared .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound are often sufficient to inhibit JAK and HDAC activity and produce therapeutic effects . At higher doses, this compound may have toxic or adverse effects, such as liver toxicity or immune suppression .
Metabolic Pathways
This compound is involved in several metabolic pathways. By inhibiting JAK, it disrupts the JAK-STAT signaling pathway, which regulates many aspects of cellular metabolism . The inhibition of HDACs by this compound can also affect cellular metabolism, as changes in histone acetylation can alter the expression of genes involved in metabolic processes .
Subcellular Localization
This compound is found in both the cytoplasm and nucleus of cells . This allows it to inhibit HDACs, which are located in the nucleus and regulate gene expression by modifying chromatin structure . This compound can also inhibit JAK enzymes, which are located in various parts of the cell and play a role in signal transduction .
Eigenschaften
IUPAC Name |
6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQNLGMTJOJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




